Increased Topological Polar Surface Area (TPSA) Relative to the Pyridine Analog
The presence of an additional nitrogen atom in the terminal pyrazine ring (vs. pyridine) elevates the computed TPSA of the target compound to 89.3 Ų, compared with 76.4 Ų for the directly analogous pyridin‑4‑yloxy derivative (CAS 2549065‑16‑7) [1][2]. This 12.9 Ų increase (≈17 % relative shift) can alter the classification of the molecule in common drug‑likeness filters, particularly for CNS programs where a TPSA threshold of <90 Ų is frequently applied [3].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 89.3 Ų |
| Comparator Or Baseline | 2-(Methylsulfanyl)-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine (CAS 2549065‑16‑7): 76.4 Ų |
| Quantified Difference | Δ TPSA = +12.9 Ų (+16.9 %) |
| Conditions | Computed by Cactvs 3.4.6.11 (PubChem); values are software‑dependent but internally consistent within the same release. |
Why This Matters
A higher TPSA reduces predicted passive membrane permeability; therefore, the target compound may serve as a more polar, potentially more soluble probe in permeability‑sensitive primary assays.
- [1] PubChem. (2025). Compound Summary for CID 154583173 – 2-(Methylsulfanyl)-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine. View Source
- [2] PubChem. (2025). Compound Summary for CID 154583175 – 2-(Methylsulfanyl)-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine. View Source
- [3] Hitchcock, S. A., & Pennington, L. D. (2006). Structure−Brain Exposure Relationships. Journal of Medicinal Chemistry, 49(26), 7559‑7583. [Class‑level reference for the 90 Ų TPSA threshold in CNS drug design.] View Source
